

"alpha-santalol and beta-santalol chemical structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Santalol

Cat. No.: B10817427

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structures of α -Santalol and β -Santalol

Abstract

Alpha-**santalol** (α -santalol) and beta-**santalol** (β -santalol) are the two principal sesquiterpene alcohols that constitute the fragrant and therapeutically active essential oil of sandalwood (*Santalum album* L.).^{[1][2]} These isomers, while sharing the same molecular formula, possess distinct structural architectures that give rise to different physicochemical and biological properties. α -**Santalol**, the major component, features a compact tricyclic carbon skeleton, whereas the less abundant β -**santalol** is characterized by a bicyclic framework.^{[2][3]} This technical guide provides a detailed examination of the chemical structures, stereochemistry, and physicochemical properties of α - and β -**santalol**. Furthermore, it outlines the experimental protocols for their isolation and characterization and visualizes key logical and experimental workflows relevant to researchers in chemistry and pharmacology.

Chemical Structure and Stereochemistry

α -**Santalol** and β -**santalol** are isomers with the molecular formula $C_{15}H_{24}O$.^{[4][5]} Their structural differences lie in their core carbocyclic frameworks.

1.1. α -Santalol

α -**Santalol** is a sesquiterpenoid containing a tricyclic ring system.^{[2][4]} The naturally occurring and most abundant isomer is (Z)- α -**santalol**.^{[1][2]}

- IUPAC Name: (Z)-5-(2,3-Dimethyltricyclo[2.2.1.0^{2,6}]hept-3-yl)-2-methylpent-2-en-1-ol[4]
- CAS Number: 115-71-9[4][6]
- Structure: It possesses a complex, strained tricyclic structure derived from a santalane skeleton. This compact arrangement influences its chemical reactivity and biological interactions.

1.2. β -Santalol

β -**Santalol** is a bicyclic sesquiterpene alcohol.[5][7] The naturally occurring isomer is (Z)- β -**santalol**.

- IUPAC Name: (2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]pent-2-en-1-ol[5][8]
- CAS Number: 77-42-9[5][8]
- Structure: Its bicyclo[2.2.1]heptane (norbornane) core is less strained than the tricyclic system of its alpha isomer.[8] A key feature is an exocyclic methylene group (C=CH₂), which is absent in α -**santalol**.

The primary structural distinction is that α -**santalol** is a tricyclic compound, while β -**santalol** is bicyclic.[2] Both isomers predominantly exist in the (Z)-configuration at the double bond of the pentenol side chain.[2]

Physicochemical Properties

The structural variations between α - and β -**santalol** lead to slight differences in their physicochemical properties. The quantitative data for these isomers are summarized below for comparison.

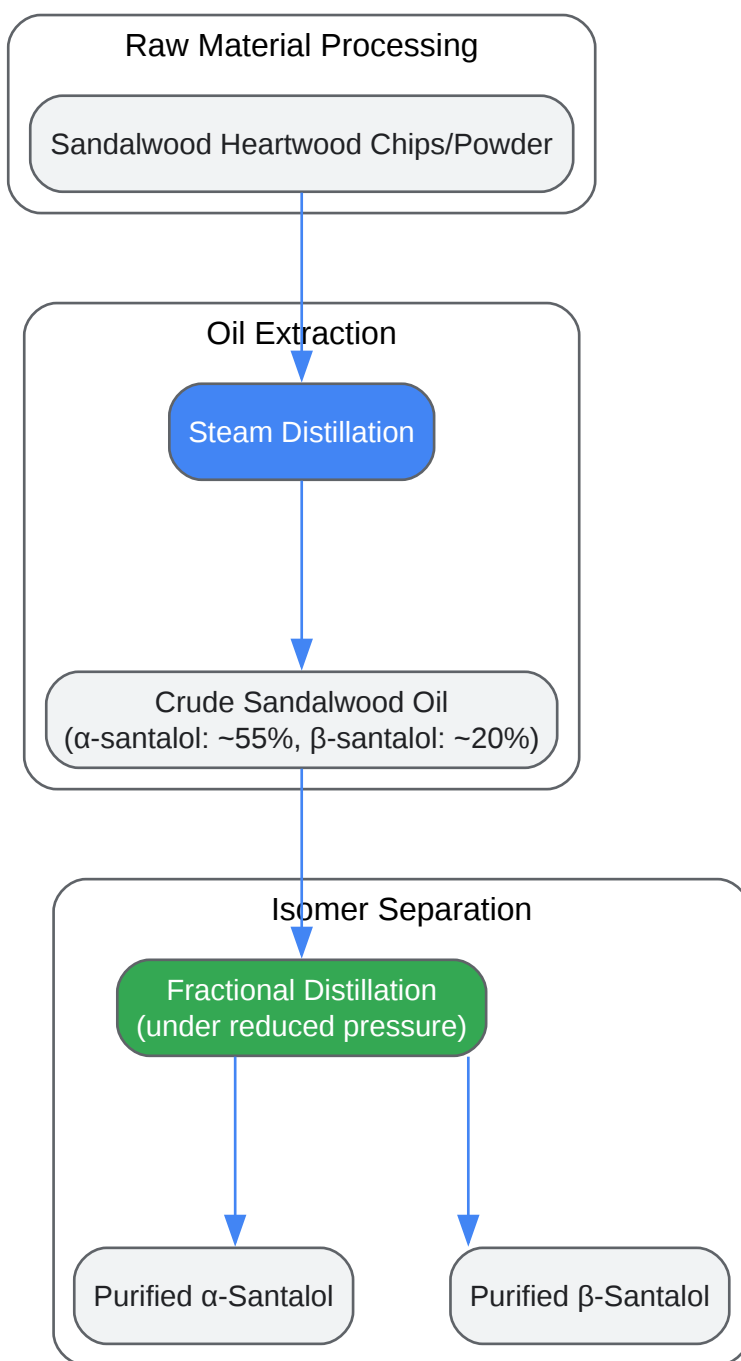
Property	α -Santalol	β -Santalol
Molecular Formula	C ₁₅ H ₂₄ O[4][6]	C ₁₅ H ₂₄ O[5][8]
Molecular Weight	220.356 g·mol ⁻¹ [4][6]	220.356 g·mol ⁻¹ [5][7]
Appearance	Liquid[4]	Liquid[5]
Boiling Point	166 °C[4]	177 °C[5]
Density	0.9770 g/cm ³ [4]	0.9717 g/cm ³ [5]
Refractive Index (n _D)	1.5017[4]	1.5100[5]
Optical Rotation ([α] _D)	+10.3°[4]	-87.1°[5][9]
Solubility	Practically insoluble in water; Soluble in ethanol and diethyl ether.[4][5]	Practically insoluble in water; Soluble in alcohol.[5][9]

Experimental Protocols

3.1. Isolation of **Santalols** from Sandalwood

The primary source of natural **santalols** is the heartwood of the sandalwood tree, *Santalum album*.^{[1][10]} The extraction and purification process involves multiple steps, beginning with the extraction of the essential oil followed by the separation of the isomeric constituents.

A generalized workflow for this process is outlined below.



[Click to download full resolution via product page](#)

Fig. 1: Generalized workflow for the isolation of α- and β-santalol.

Protocol for Steam Distillation:

- **Preparation:** The heartwood of *Santalum album* is chipped or coarsely powdered to increase the surface area for efficient oil extraction.
- **Extraction:** The prepared wood is loaded into a still. Steam is passed through the biomass. The steam's high temperature and pressure cause the secretory cavities of the plant material to rupture, releasing the volatile essential oil.
- **Condensation:** The mixture of steam and volatile oil is passed through a condenser, which cools the vapor and converts it back into a liquid phase.
- **Separation:** The liquid mixture is collected in a Florentine flask (separatory funnel). Due to their immiscibility with water and lower density, the essential oils form a distinct layer on top of the hydrosol (floral water), which is then physically separated. The resulting product is crude sandalwood oil.^[4]

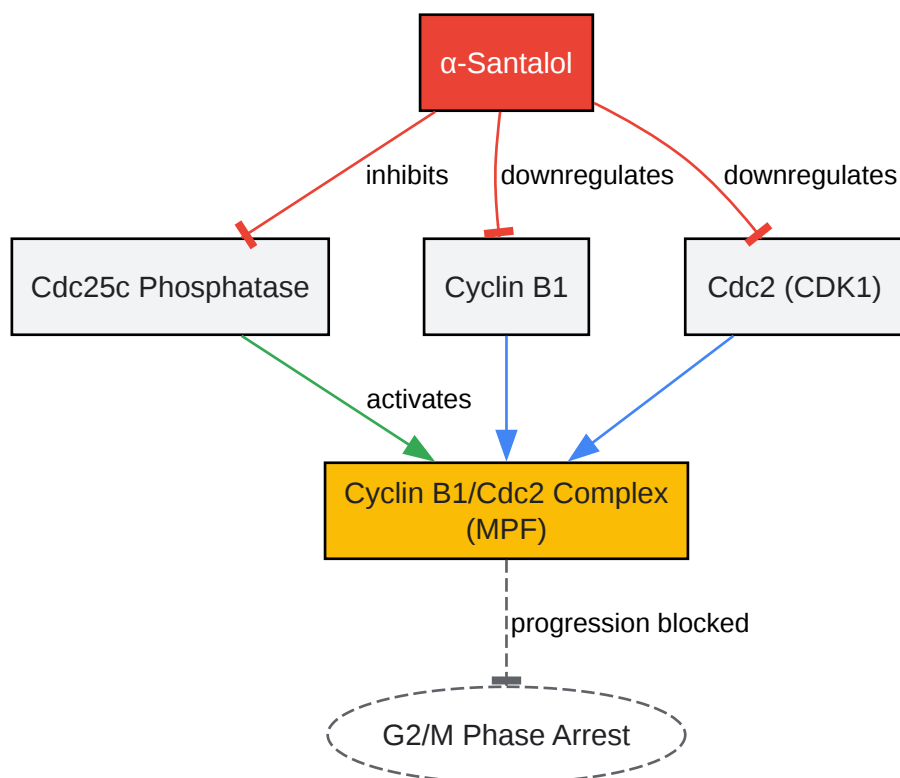
Protocol for Isomer Separation via Fractional Distillation:

- **Setup:** Crude sandalwood oil is placed in a distillation flask equipped with a fractionating column. The system is connected to a vacuum pump to reduce the pressure, which lowers the boiling points of the components and prevents thermal degradation.
- **Heating:** The oil is heated gently. The components will begin to vaporize according to their boiling points.
- **Fractionation:** α -**santalol**, having a lower boiling point (166 °C at atmospheric pressure), will vaporize first, rise through the fractionating column, and be collected as the first fraction upon condensation.^[4]
- **Second Fraction:** As the temperature is increased, β -**santalol** (boiling point 177 °C) will then distill and be collected as a separate fraction.^[5] The efficiency of separation depends on the length and type of the fractionating column.

Biological Activity and Mechanism of Action

α -**Santalol** has been identified as a promising chemopreventive and anti-cancer agent.^{[1][11]} One of its core mechanisms of action involves the induction of cell cycle arrest at the G2/M phase.^[1] This process is mediated by the modulation of key cell cycle regulatory proteins.

The logical relationship for the α -**santalol**-induced G2/M cell cycle arrest is depicted below.



[Click to download full resolution via product page](#)

Fig. 2: Logical pathway for α -**santalol** inducing G2/M cell cycle arrest.

This pathway illustrates that α -**santalol** exerts its effect by downregulating the expression of key proteins like Cyclin B1 and Cdc2, and inhibiting the Cdc25c phosphatase.[1] The Cyclin B1/Cdc2 complex, also known as the Maturation Promoting Factor (MPF), is critical for the cell's entry into mitosis. By disrupting the formation and activation of this complex, α -**santalol** effectively halts the cell cycle at the G2/M checkpoint, preventing cellular proliferation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alpha-Santalol [benchchem.com]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. α -Santalol - Wikipedia [en.wikipedia.org]
- 5. β -Santalol - Wikipedia [en.wikipedia.org]
- 6. α -Santalol [webbook.nist.gov]
- 7. beta-SANTALOL (77-42-9) for sale [vulcanchem.com]
- 8. Beta-Santalol | C₁₅H₂₄O | CID 6857681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. beta-Santalol [drugfuture.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. ["alpha-santalol and beta-santalol chemical structure"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10817427#alpha-santalol-and-beta-santalol-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com